Superior BDK Inhibition: 8.4‑Fold Potency Advantage over the Para‑Chloro Analog 4PB
The (S)-enantiomer of 3-(2-chlorophenyl)propionic acid, designated (S)-CPP, exhibits an IC₅₀ of 6.3 µM against mitochondrial branched‑chain α‑ketoacid dehydrogenase kinase (BDK), while its structural analog 4‑phenylbutyrate (4PB) shows an IC₅₀ of 53.1 µM in the same assay .
| Evidence Dimension | Inhibitory potency (IC₅₀) against BDK |
|---|---|
| Target Compound Data | IC₅₀ = 6.3 µM |
| Comparator Or Baseline | 4‑Phenylbutyrate (4PB) – IC₅₀ = 53.1 µM |
| Quantified Difference | 8.4‑fold lower IC₅₀ (more potent) |
| Conditions | Mitochondrial BCKDC regulatory kinase BDK assay; cell‑free in vitro |
Why This Matters
This 8.4‑fold potency advantage directly translates to lower required concentrations in cellular assays and potentially reduced off‑target effects at effective doses.
